molecular formula C16H18N2O2S B5889476 N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea

N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea

Cat. No. B5889476
M. Wt: 302.4 g/mol
InChI Key: BHGATUDBWRVWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea, also known as MBMT, is a thiourea derivative compound that has been studied for its potential therapeutic applications. This molecule has been found to exhibit various biochemical and physiological effects, making it an interesting candidate for further research.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to interact with tubulin, a protein involved in cell division. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties by disrupting the cell membrane and inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, such as its relatively simple synthesis method and its potential therapeutic applications in various fields. However, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the final product.

Synthesis Methods

N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-methoxybenzoyl isothiocyanate. The resulting intermediate product is then subjected to further reactions to yield N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-14-8-6-12(7-9-14)11-17-16(21)18-13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGATUDBWRVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.